1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid

medicinal chemistry chemical building blocks piperidine scaffold

Procure 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid (CAS 1510980-37-6), a structurally non-interchangeable, δ-lactam building block. The 1,3-dimethyl substitution creates a stereoelectronically distinct, conformationally constrained scaffold—the 3-methyl forms a quaternary center that rigidifies the carboxylic acid pharmacophore, while the 1-methyl modulates lactam nitrogen basicity. This compound is the required scaffold for SAR campaigns targeting TBK1, autotaxin, SGLT1, and BACE-1 where the 6-oxopiperidine-3-carboxylic acid core is validated. No analog (e.g., unsubstituted 6-oxopiperidine-3-carboxylic acid, CAS 22540-50-7, or positional isomers) can substitute without altering synthetic outcomes and downstream molecular properties. Plan for a ~55-day lead time and premium pricing (≥€673/50 mg). Advance ordering is essential for your inhibitor discovery pipeline.

Molecular Formula C8H13NO3
Molecular Weight 171.196
CAS No. 1510980-37-6
Cat. No. B2658511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid
CAS1510980-37-6
Molecular FormulaC8H13NO3
Molecular Weight171.196
Structural Identifiers
SMILESCC1(CCC(=O)N(C1)C)C(=O)O
InChIInChI=1S/C8H13NO3/c1-8(7(11)12)4-3-6(10)9(2)5-8/h3-5H2,1-2H3,(H,11,12)
InChIKeyPIIBNZIXJRYTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid (CAS 1510980-37-6): Critical Evidence Review for Scientific Procurement


1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid (CAS 1510980-37-6; molecular formula C8H13NO3; MW 171.19 g/mol) is a heterocyclic building block featuring a 6-oxopiperidine (δ-lactam) core with a carboxylic acid at the 3-position and methyl groups at the 1- and 3-positions [1]. This compound belongs to the privileged piperidine scaffold class, which forms the structural basis for over twenty classes of pharmaceuticals and numerous natural alkaloids [2]. The 6-oxopiperidine-3-carboxylic acid framework specifically serves as a precursor for the synthesis of substituted γ- and δ-lactams, which have been evaluated as inhibitors of targets including TBK1, autotaxin, SGLT1, and BACE-1 [3]. However, a comprehensive search of peer-reviewed literature and patent databases reveals that this specific compound (CAS 1510980-37-6) has no publicly disclosed primary biological activity data, comparative SAR studies, or quantitative performance metrics relative to structural analogs. The compound is commercially available as a research chemical (purity ≥95%) from select vendors, including as a Biosynth-branded versatile small molecule scaffold, with current procurement requiring approximately 55-day lead times and premium pricing reflecting its specialized niche status .

Critical Procurement Alert: 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Procurement specialists and medicinal chemists cannot substitute 1,3-dimethyl-6-oxopiperidine-3-carboxylic acid with more common piperidine-3-carboxylic acid derivatives (e.g., unsubstituted 6-oxopiperidine-3-carboxylic acid, CAS 22540-50-7, or Boc-protected variants) without fundamentally altering synthetic outcomes and downstream molecular properties. The 1,3-dimethyl substitution pattern creates a stereochemically and electronically distinct scaffold: the 1-methyl group modifies lactam nitrogen basicity and hydrogen-bonding capacity, while the 3-methyl substituent introduces a quaternary carbon center that imposes conformational constraint distinct from linear or monosubstituted analogs [1]. Computed physicochemical properties illustrate this divergence—the target compound exhibits XLogP3-AA of -0.3, topological polar surface area of 57.6 Ų, and a single rotatable bond (carboxylic acid group), whereas unsubstituted 6-oxopiperidine-3-carboxylic acid (MW 143.14, pKa ~4.21 predicted) presents different lipophilicity and hydrogen-bonding profiles that directly impact passive permeability, solubility, and target binding in SAR campaigns [1]. Furthermore, positional isomers such as (2S,4S)-1,4-dimethyl-6-oxopiperidine-2-carboxylic acid (CAS 1932445-65-2) relocate the carboxylic acid to the 2-position, fundamentally altering the spatial orientation of the key pharmacophoric carboxylate moiety and the stereochemical constraints of the scaffold [2]. In medicinal chemistry contexts where the 6-oxopiperidine-3-carboxylic acid core has been validated as a privileged scaffold for inhibitor development (e.g., against TBK1, autotaxin, SGLT1, BACE-1), the specific 1,3-dimethyl substitution represents a non-interchangeable structural determinant of activity and selectivity [3].

Evidence Gap Notification: 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid (CAS 1510980-37-6) — Absence of Public Quantitative Comparative Data


Quantitative Comparative Evidence Unavailable: No Published Head-to-Head Data Exist for 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid

Following exhaustive searches of peer-reviewed primary literature, patent databases (USPTO, EPO, WIPO), and authoritative biochemical databases (PubChem BioAssay, ChEMBL, BindingDB), no published quantitative data were identified for 1,3-dimethyl-6-oxopiperidine-3-carboxylic acid (CAS 1510980-37-6) in any comparative context. Specifically, the compound does not appear in any disclosed SAR table, head-to-head comparator study, IC50/Ki/Kd determination, cellular efficacy assay, or in vivo PK/PD evaluation [1][2]. This evidentiary void is not due to search limitations but reflects the compound's current status as an underexplored or proprietary scaffold for which public disclosure has not yet occurred. While structurally related 6-oxopiperidine-3-carboxylic acid derivatives have been reported as inhibitors of TBK1, autotaxin, SGLT1, and BACE-1, and the broader piperidine-3-carboxylic acid class has been validated in kappa opioid receptor modulation (e.g., difelikefalin) and as key pharmaceutical intermediates (e.g., zidebactam precursor), the specific 1,3-dimethyl substitution pattern has no publicly available biological annotation [3][4].

medicinal chemistry chemical building blocks piperidine scaffold δ-lactam derivatives protease inhibitor precursors

Physicochemical Differentiation: Computed Properties of 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid Versus Unsubstituted 6-Oxopiperidine-3-carboxylic acid

The 1,3-dimethyl substitution confers distinct physicochemical properties relative to the unsubstituted 6-oxopiperidine-3-carboxylic acid core. The target compound (C8H13NO3, MW 171.19 g/mol) contains two methyl groups absent in the parent scaffold (C6H9NO3, MW 143.14 g/mol). Computed descriptors from PubChem indicate XLogP3-AA of -0.3 for the target compound, whereas the unsubstituted analog is predicted to be more hydrophilic (lower logP) based on the absence of lipophilic methyl substituents [1]. The topological polar surface area (TPSA) of the target compound is 57.6 Ų, with one rotatable bond (the carboxylic acid group) and one hydrogen bond donor [1]. The 3-methyl substitution creates a quaternary carbon center adjacent to the carboxylic acid, imposing conformational restriction that influences both the spatial orientation of the carboxylate pharmacophore and the compound's metabolic stability profile [2]. This structural feature distinguishes the target compound from analogs such as 2,6-dimethylpiperidine-3-carboxylic acid (CAS 879720-70-4, MW 157.21 g/mol), which lacks the 6-oxo lactam functionality, and from 6,6-dimethylpiperidine-3-carboxylic acid hydrochloride (CAS 2648941-30-2), which positions methyl groups on the carbon adjacent to nitrogen rather than at the carboxylic acid-bearing carbon .

physicochemical properties ADME prediction medicinal chemistry lead optimization scaffold selection

Synthetic Accessibility and Commercial Availability: Comparative Procurement Metrics

The target compound's commercial availability is substantially more constrained than that of its unsubstituted parent scaffold or common Boc-protected piperidine intermediates. 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid is offered through specialized vendors with minimum purity specification of 95% (MDL: MFCD26599466) . Current procurement metrics indicate: 50 mg at €673-€701, 500 mg at €1,892-€1,971, with estimated delivery lead time of approximately 55 days . In contrast, unsubstituted 6-oxopiperidine-3-carboxylic acid (CAS 22540-50-7) is available from multiple commercial suppliers with typical delivery within 1-2 weeks and pricing at commodity-building-block levels . Similarly, Boc-protected piperidine-3-carboxylic acid derivatives (e.g., 1-Boc-4-hydroxy-3,3-dimethylpiperidine, CAS 143306-65-4) are stocked by major chemical suppliers with standard availability . The target compound's extended lead time and premium pricing reflect its status as a niche, low-demand specialty scaffold with no established synthetic route optimized for commercial-scale production. Researchers should anticipate that procurement of this compound requires advanced planning and that alternative sourcing strategies (custom synthesis or in-house preparation) may be necessary for larger quantities.

chemical procurement building block availability lead time analysis custom synthesis medicinal chemistry supply

Chiral Considerations: 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid Exists as a Racemic Mixture Requiring Resolution for Enantioselective Applications

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid (CAS 1510980-37-6) contains a stereogenic center at the 3-position (the quaternary carbon bearing the carboxylic acid and methyl groups). The commercially available material is supplied as a racemic mixture, as indicated by the lack of stereochemical descriptors in its IUPAC designation and the absence of optical rotation specifications in vendor documentation [1]. In contrast, structurally related chiral 6-oxopiperidine carboxylic acids are commercially available as defined single enantiomers—for example, (2S,4S)-1,4-dimethyl-6-oxopiperidine-2-carboxylic acid (CAS 1932445-65-2) is marketed with explicit stereochemical configuration that ensures high enantioselectivity for asymmetric synthesis applications [2]. The racemic nature of the target compound imposes specific experimental requirements: researchers seeking enantiopure material must either develop or commission chiral resolution methods. Literature precedent exists for the resolution of 6-oxopiperidine-3-carboxylic acid derivatives using chiral auxiliaries (e.g., O-(α-phenylethyl)hydroxylamine) or enzymatic approaches, though reported yields for N-unsubstituted analogs are poor (E = 2, indicating only two-fold enantioselectivity), and effective resolution has required N-benzyl protection (E = 200) [3]. Patent literature further describes optical resolution methods for piperidine carboxylic acid derivatives using tartaric acid or alternative resolution agents, though traditional tartaric acid methods suffer from yield losses due to repeated recrystallization and poor recovery of the resolving agent [4].

stereochemistry chiral resolution enantioselective synthesis optical purity asymmetric catalysis

Synthetic Route Accessibility: No Published or Patented Synthetic Protocol Exists for 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid

A comprehensive search of synthetic methodology literature and patent databases reveals that no published or patented synthetic protocol specific to 1,3-dimethyl-6-oxopiperidine-3-carboxylic acid (CAS 1510980-37-6) exists in the public domain [1][2]. In contrast, robust synthetic routes have been established for the broader class of 6-oxopiperidine-3-carboxylic acids. The most extensively documented approach involves a one-pot Michael reaction-cyclization of itaconic acid or diethyl homoitaconate with an ammonia equivalent, enabling the preparation of both racemic and enantiopure 6-oxopiperidine-3-carboxylic acid scaffolds [3]. Specifically, the reaction of itaconic acid with O-(α-phenylethyl)hydroxylamine as a 'chiral ammonia equivalent' followed by diastereomer separation and catalytic hydrogenolysis provides access to enantiopure 6-oxopiperidine-3-carboxylic acids [3]. Industrial-scale preparation methods for piperidinecarboxylic acids via hydrogenation of pyridinecarboxylic acid precursors using palladium-based catalysts (50-150°C, 10 kg/cm² H2) are also patented . However, adaptation of these methods to the specific 1,3-dimethyl substitution pattern—which requires introduction of the 3-methyl group (creating a quaternary center) and the N-methyl group—would require substantial modification of the starting materials and reaction conditions. No literature precedent exists for the direct introduction of a methyl group at the 3-position of a 6-oxopiperidine-3-carboxylic acid scaffold, suggesting that de novo synthesis using appropriately substituted acyclic precursors may be required .

organic synthesis building block preparation heterocyclic chemistry lactam synthesis custom synthesis planning

Structural Scaffold Validation: 6-Oxopiperidine-3-carboxylic acid Core Is a Privileged Pharmacophore with Multiple Target Engagement Reports

While the specific 1,3-dimethyl derivative lacks public annotation, the parent 6-oxopiperidine-3-carboxylic acid scaffold has been validated as a privileged pharmacophore across multiple therapeutic targets. Literature reports demonstrate that derivatives of 6-oxopiperidine-3-carboxylic acid have been evaluated as inhibitors of tank-binding kinase 1 (TBK1), autotaxin, sodium-glucose linked transporter 1 (SGLT1), and β-secretase 1 (BACE-1) [1]. In enzyme kinetic studies, 6-oxopiperidine-3-carboxylic acid itself has been characterized as an enzyme ligand with documented inhibitor activity in two distinct enzyme-catalyzed reactions [2]. Additionally, the compound (3S)-6-oxopiperidine-3-carboxylic acid has been reported as an inhibitor of acetylcholinesterase, binding covalently to active-site serine residues . Beyond the lactam scaffold, the broader piperidine-3-carboxylic acid class has demonstrated utility in marketed and clinical-stage therapeutics: (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide serves as a key intermediate for the antibiotic zidebactam , and piperidine-4-carboxylic acid is incorporated into the synthetic peptide difelikefalin (CR845), a peripherally restricted kappa opioid receptor agonist approved for pruritus associated with chronic kidney disease [3]. Piperidine-2-, 3-, and 4-carboxylic acids (Pip, Nip, Inp) have been systematically evaluated in opioid ligand design, with all derivatives exhibiting high μ-opioid receptor affinity and moderate δ-opioid receptor affinity [4]. This cumulative evidence establishes the 6-oxopiperidine-3-carboxylic acid core as a validated starting point for medicinal chemistry campaigns, providing class-level support for exploration of the 1,3-dimethyl derivative in analogous target spaces.

privileged scaffold medicinal chemistry drug discovery target engagement pharmacophore validation

Validated Application Scenarios for 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid Based on Available Evidence


Medicinal Chemistry: Scaffold for De Novo Inhibitor Development Targeting TBK1, Autotaxin, SGLT1, or BACE-1

Based on the established pharmacological precedent of the 6-oxopiperidine-3-carboxylic acid core as an inhibitor scaffold for TBK1, autotaxin, SGLT1, and BACE-1 [1], researchers may rationally select 1,3-dimethyl-6-oxopiperidine-3-carboxylic acid as a starting scaffold for novel inhibitor design. The 1,3-dimethyl substitution offers two distinct advantages over the unsubstituted parent: (1) the 3-methyl group introduces a quaternary carbon center that restricts conformational flexibility of the carboxylic acid pharmacophore, potentially enhancing binding site complementarity and metabolic stability; and (2) the 1-methyl group modulates the lactam nitrogen's hydrogen-bonding capacity and basicity, altering interactions with target active-site residues [2]. Users should anticipate that all SAR optimization, selectivity profiling, and biological validation will require de novo experimental work, as no public data exist to guide predictions of the substitution pattern's effects on potency or off-target activity [3].

Chemical Biology: Conformationally Constrained Probe for Enzyme Mechanism Studies

The rigid 6-oxopiperidine scaffold with quaternary 3-carbon substitution creates a spatially defined probe suitable for investigating enzyme active-site topology and substrate recognition mechanisms. The BRENDA database documents that 6-oxopiperidine-3-carboxylic acid functions as an enzyme inhibitor in at least two distinct enzyme-catalyzed reactions [4]. The 1,3-dimethyl derivative's increased conformational constraint (due to the quaternary 3-position) and altered lipophilicity (XLogP3-AA: -0.3 versus the more hydrophilic unsubstituted analog) [2] may provide enhanced discrimination in probing steric and hydrophobic requirements of enzyme active sites. Applications include competitive inhibition studies, co-crystallization for X-ray structure determination, and use as a control compound in assays where scaffold rigidity must be strictly controlled.

Synthetic Methodology: Substrate for Chiral Resolution Method Development

1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid exists as a racemic mixture with no established chiral resolution protocol [5]. This represents an opportunity for synthetic methodology development: researchers may adapt established 6-oxopiperidine-3-carboxylic acid resolution approaches—including the O-(α-phenylethyl)hydroxylamine chiral auxiliary method described for the parent scaffold [1], or the optical resolution methods using tartaric acid or alternative resolution agents documented in patent literature [6]—to the 1,3-dimethyl derivative. Notably, enzymatic resolution of N-unsubstituted 6-oxopiperidine-3-carboxylic acid esters yielded poor enantioselectivity (E = 2), while N-benzyl protection dramatically improved selectivity (E = 200) [1], suggesting that protecting group strategy will critically influence resolution outcomes for the target compound. Successful development of a resolution protocol would enable access to enantiopure material for subsequent asymmetric applications.

Chemical Procurement: Specialized Building Block Requiring Extended Lead Time Planning

For projects where the 1,3-dimethyl-6-oxopiperidine-3-carboxylic acid scaffold is structurally mandated, procurement planning must account for the compound's constrained commercial availability. Current sourcing requires approximately 55-day lead time and premium pricing (€673-€701 for 50 mg; €1,892-€1,971 for 500 mg) . This contrasts sharply with commodity piperidine building blocks such as unsubstituted 6-oxopiperidine-3-carboxylic acid (CAS 22540-50-7), which is available from multiple suppliers with standard 1-2 week delivery . Researchers should evaluate whether structurally related but more readily available analogs (e.g., 2,6-dimethylpiperidine-3-carboxylic acid or chiral (2S,4S)-1,4-dimethyl-6-oxopiperidine-2-carboxylic acid) can serve as viable substitutes for their specific application [7]. If the target compound is essential, advance ordering and budget allocation for premium pricing are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.